molecular formula C6H10N2O3 B13893767 Amino-2-oxo-1-pyrrolidineacetic acid

Amino-2-oxo-1-pyrrolidineacetic acid

Cat. No.: B13893767
M. Wt: 158.16 g/mol
InChI Key: ZMCJOKMEFYSAOH-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid is a heterocyclic compound featuring a pyrrolidinone ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. It is characterized by the presence of an amino group and a carboxylic acid group, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction proceeds through alkylation and subsequent thermal cyclization to form the desired pyrrolidinone ring . The reaction conditions generally include the use of ethanol as a solvent and potassium hydroxide as a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Explored for its potential as an HIV-1 protease inhibitor.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, as an HIV-1 protease inhibitor, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

Uniqueness: 2-(3-Amino-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group, which contribute to its versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid

InChI

InChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10)

InChI Key

ZMCJOKMEFYSAOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N)CC(=O)O

Origin of Product

United States

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